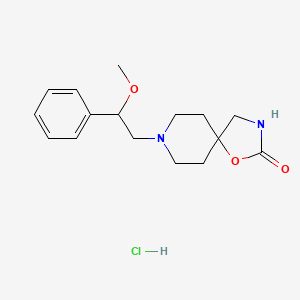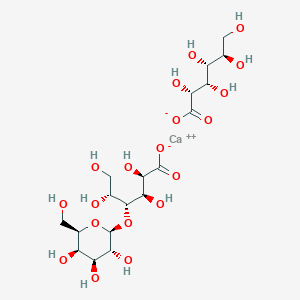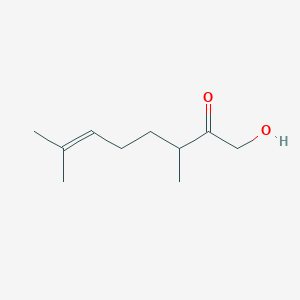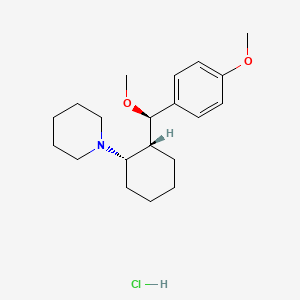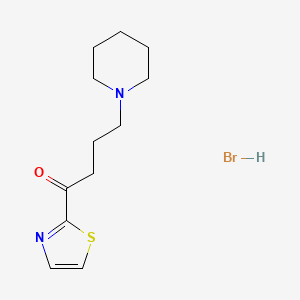
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is a chemical compound with the molecular formula C12H19BrN2OS. It is known for its unique structure, which includes a piperidine ring and a thiazole ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide typically involves the reaction of 4-piperidino-1-(2-thiazolyl)-butanone with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The industrial methods focus on optimizing reaction conditions to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide include:
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrochloride
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, sulfate
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, nitrate
Uniqueness
What sets this compound apart from similar compounds is its specific hydrobromide salt form, which may confer unique solubility, stability, and reactivity properties. These characteristics make it particularly valuable in certain research and industrial applications .
Propiedades
Número CAS |
33524-05-9 |
|---|---|
Fórmula molecular |
C12H19BrN2OS |
Peso molecular |
319.26 g/mol |
Nombre IUPAC |
4-piperidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |
InChI |
InChI=1S/C12H18N2OS.BrH/c15-11(12-13-6-10-16-12)5-4-9-14-7-2-1-3-8-14;/h6,10H,1-5,7-9H2;1H |
Clave InChI |
ZYHJPJXLKFVHGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(=O)C2=NC=CS2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



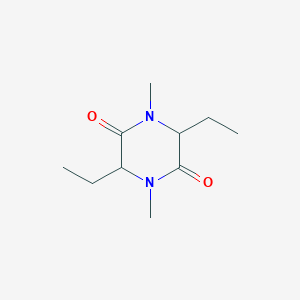
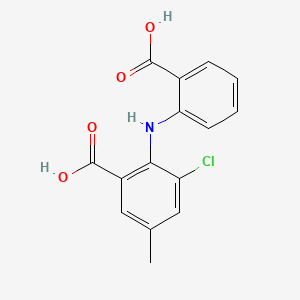
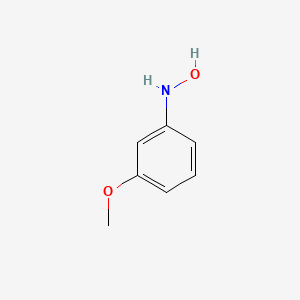
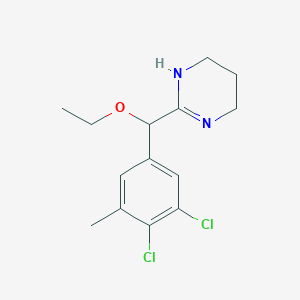
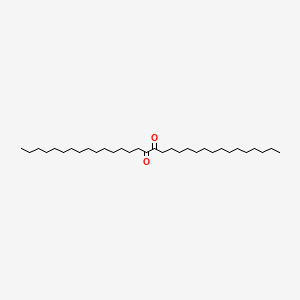
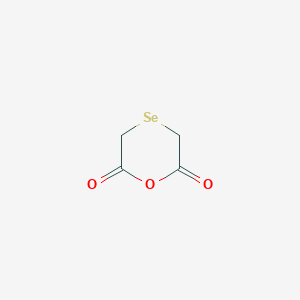
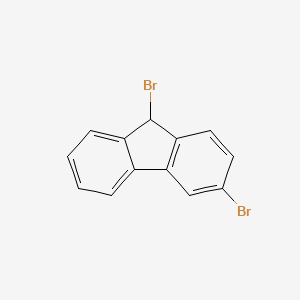
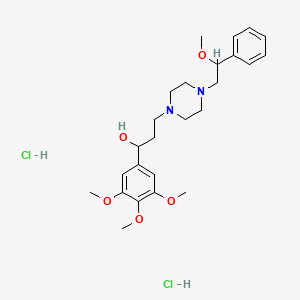
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
